[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13697732
Molecular Formula: C14H20BrNO2
Molecular Weight: 314.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BrNO2 |
|---|---|
| Molecular Weight | 314.22 g/mol |
| IUPAC Name | tert-butyl N-[1-(4-bromo-2-methylphenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C14H20BrNO2/c1-9-8-11(15)6-7-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17) |
| Standard InChI Key | ANJGLIPDEKZXIW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C |
Introduction
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester, also known by its IUPAC name as tert-butyl (S)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate, is a chemical compound used in organic synthesis. This compound is a carbamate derivative, featuring a tert-butyl group protecting the carbamic acid functionality, which is crucial for its stability and reactivity in various chemical reactions.
Synthesis and Applications
The synthesis of [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of a suitable amine precursor with di-tert-butyl dicarbonate (BocO) in the presence of a base. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The tert-butyl carbamate group serves as a protecting group for the amine functionality, allowing for selective deprotection under acidic conditions.
Safety and Handling
Handling of this compound requires standard laboratory safety precautions, including the use of gloves, goggles, and working in a well-ventilated area. The compound's stability and reactivity should be considered when storing and manipulating it.
Research Findings
Research on this compound is primarily focused on its utility as a synthetic intermediate. The presence of the bromo substituent on the phenyl ring provides a site for further functionalization through cross-coupling reactions, making it a versatile building block in organic synthesis.
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